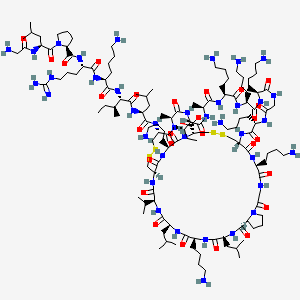

Lasiocepsin

Description

Contextualization of Antimicrobial Peptides (AMPs) as Research Subjects

Antimicrobial peptides (AMPs) are a diverse and widespread class of naturally occurring molecules that are fundamental components of the innate immune system in a vast array of organisms, from microorganisms to plants and animals. frontiersin.orgmdpi.com These small peptides, typically composed of 10 to 60 amino acids, serve as a first line of defense against a broad spectrum of pathogens, including bacteria, fungi, viruses, and parasites. frontiersin.orgmdpi.com The growing crisis of antibiotic resistance has intensified scientific interest in AMPs as potential alternatives to conventional antibiotics. asm.orgbohrium.com Unlike many traditional antibiotics that have specific molecular targets, many AMPs act by disrupting the physical integrity of microbial cell membranes, a mechanism that is thought to be less likely to induce resistance. mdpi.comnih.gov

AMPs are classified based on their structure, amino acid composition, and biological activity. researchgate.net Common structural motifs include α-helical peptides, β-sheet peptides stabilized by disulfide bonds, extended linear peptides, and peptides with a combination of these structures. researchgate.net Their broad-spectrum activity, rapid action, and unique mechanisms of action make them promising candidates for the development of new therapeutic agents. asm.orgbohrium.com

Discovery and Isolation of Lasiocepsin from Lasioglossum laticeps Venom

This compound is a novel antimicrobial peptide that was discovered and isolated from the venom of the eusocial bee, Lasioglossum laticeps. nih.govmdpi.com This peptide is a component of the complex chemical arsenal (B13267) that bees use for defense and predation. scielo.br The initial identification of this compound involved the collection of venom from L. laticeps, followed by a process of separation and purification to isolate the individual peptide components. nih.gov

The primary structure of this compound was determined to consist of 27 amino acid residues. nih.gov Following its isolation and sequencing, this compound was synthesized in the laboratory using solid-phase peptide synthesis to produce sufficient quantities for further research. nih.gov This synthetic approach also allowed for the creation of analogs to study the structure-activity relationship of the peptide. nih.govmdpi.com Notably, the venom of Lasioglossum laticeps also contains other antimicrobial peptides, such as the lasioglossins. researchgate.netnih.gov

Significance of this compound within the Cyclic Disulfide-Rich Peptide Family

This compound is a member of the disulfide-rich peptide family, a group of peptides characterized by the presence of multiple cysteine residues that form intramolecular disulfide bonds. nih.govresearchgate.net These bonds are crucial for maintaining the peptide's three-dimensional structure and, consequently, its biological activity. mdpi.com this compound specifically contains two disulfide bridges, which contribute to its compact and stable fold. nih.gov

The structure of this compound consists of two α-helices connected by a loop, a conformation stabilized by the disulfide bonds Cys⁸-Cys²⁵ and Cys¹⁷-Cys²⁷. nih.govnih.gov This structural arrangement results in an amphipathic molecule, with distinct positively charged and hydrophobic regions on its surface. nih.gov This amphipathicity is a key feature for its antimicrobial action, as it facilitates interaction with and disruption of microbial cell membranes. nih.gov Structurally, this compound is classified within the ShK family of peptides. nih.gov The study of this compound and other disulfide-rich peptides is significant for understanding the structural requirements for potent antimicrobial activity and for designing novel, stable peptide-based therapeutics. nih.gov

Structure

2D Structure

Properties

bioactivity |

Antibacterial, Antifungal |

|---|---|

sequence |

GLPRKILCAIAKKKGKCKGPLKLVCKC |

Origin of Product |

United States |

Molecular Architecture and Structural Biology of Lasiocepsin

Primary Structure and Amino Acid Composition of Lasiocepsin

This compound is a cationic peptide with a primary sequence of GLPRKILCAIAKKKGKCKGPLKLVCKC. r-project.orgunal.edu.co It consists of 27 amino acids and has a molecular weight of approximately 2.91 kDa. nih.govrcsb.org The peptide features a notable abundance of hydrophobic amino acids, accounting for 48.15% of its composition, and has a high net positive charge. unal.edu.co The specific arrangement of these amino acids is fundamental to its structure and function.

Table 1: Amino Acid Sequence of this compound | | | | | | | | | | | | | | | |---|---|---|---|---|---|---|---|---|---|---|---|---|---| | Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | | Amino Acid | G | L | P | R | K | I | L | C | A | I | A | K | K | K | | Position | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 | | Amino Acid | G | K | C | K | G | P | L | K | L | V | C | K | C |

Source: r-project.orgunal.edu.co

Disulfide Connectivity and Topological Conformation

The tertiary structure of this compound is stabilized by two crucial disulfide bridges. nih.govnih.gov These covalent linkages are essential for maintaining the peptide's compact and biologically active conformation. mdpi.comresearchgate.net The specific pairing of cysteine residues is Cys8-Cys25 and Cys17-Cys27. nih.govmdpi.com

Cys8-Cys25 Disulfide Bridge Contributions to Tertiary Fold Stabilization

Secondary Structural Elements and Tertiary Folding Pattern

This compound adopts a well-defined structure in aqueous solution, characterized by two α-helices connected by a structured loop. nih.govrcsb.org This compact, globular fold is a distinguishing feature of the peptide. nih.govacs.org

The secondary structure of this compound is dominated by two α-helical segments. nih.govmdpi.com The longer helix is located at the N-terminus, spanning from residue Arg4 to Lys13. nih.govmdpi.com The shorter helix is near the C-terminus, encompassing residues Pro20 to Val24. nih.govmdpi.com These two helices are arranged in an unusual crossed, orthogonal orientation, a conformation facilitated and stabilized by the disulfide bonds. nih.govpitt.edu

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Alanine (B10760859) |

| Arginine |

| Cysteine |

| Glycine (B1666218) |

| Isoleucine |

| This compound |

| Leucine |

| Lysine (B10760008) |

| Proline |

α-Helical Propensity and Arrangement

Amphipathic Character and Surface Electrostatic Potential Distribution

The electrostatic surface potential of this compound showcases this charge separation. The basic residues, including Arginine and Lysine, create distinct cationic patches on the molecular surface. rcsb.orgcuni.cz Specifically, these regions are identified around Arg4–Lys5 and a larger patch involving Lys12, Lys13, Lys14, Lys16, Lys18, Lys22, and Lys26. mdpi.com These positively charged areas are believed to be critical for the initial electrostatic interaction with the negatively charged components of microbial membranes, such as anionic phospholipids (B1166683). rcsb.orgnlk.cz The hydrophobic areas, on the other hand, are thought to facilitate the peptide's penetration into the lipid bilayer, ultimately leading to membrane disruption. rcsb.org This distinct distribution of charge and hydrophobicity is a key determinant of this compound's interaction with and orientation towards bacterial membranes. biotech-asia.org

Comparative Structural Analysis with Related Antimicrobial Peptides (e.g., ShK Family)

Structurally, this compound is classified as a member of the ShK family of proteins. rcsb.orgnlk.czcuni.cz This family of peptides, originally isolated from the sea anemone Stichodactyla helianthus, are known primarily as potassium channel blockers, though some members also exhibit antimicrobial properties. mdpi.com The structural homology between this compound and ShK toxins is significant, despite differences in their primary biological activities. mdpi.com

| Feature | This compound | ShK Toxin (ShK-1) |

| Primary Function | Antimicrobial | K+ Channel Blocker |

| Residue Count | 27 | 35 |

| Alpha-Helical Content | Two α-helices | One major α-helix |

| Disulfide Bridges | 2 (Cys8–Cys25, Cys17–Cys27) | 3 |

| Key Structural Motif | Disulfide-stabilized helical fold | Disulfide-stabilized helical fold |

Biophysical Characterization Techniques in Structural Elucidation

The three-dimensional structure of this compound has been meticulously determined and characterized using a combination of high-resolution biophysical techniques. These methods provide detailed insights into the peptide's secondary and tertiary structures, as well as the geometry of its crucial disulfide bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been the primary technique for elucidating the high-resolution three-dimensional structure of this compound in solution. rcsb.orgmdpi.comnih.gov The structure, deposited in the Protein Data Bank under the accession code 2MBD, was determined using solution NMR methods. rcsb.org Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provided through-space proton-proton distance restraints that were essential for calculating the peptide's fold. uzh.ch

| NMR-Derived Structural Features of this compound | |

| PDB Accession Code | 2MBD |

| Method | Solution NMR |

| Major Secondary Structures | Two α-helices |

| Helix 1 | Residues Arg4–Lys13 |

| Helix 2 | Residues Pro20–Val24 |

| Connecting Loop | Residues Lys14–Gly19 |

| Disulfide Bonds | Cys8–Cys25, Cys17–Cys27 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy has been employed to analyze the secondary structure of this compound in various environments. mdpi.comcuni.czcnjournals.com The CD spectrum of native this compound in an aqueous solution is characteristic of a peptide with significant α-helical content. mdpi.com The spectrum displays a positive band around 192 nm and a negative band at approximately 206 nm with a shoulder at 222 nm, which are hallmarks of α-helical structures. mdpi.com

Quantitative analysis of the CD spectra indicated that in water, this compound possesses approximately 29% α-helical and 10% 310-helical conformation. mdpi.com This is in reasonable agreement with the 56% helical structure determined by NMR, with the understanding that the terminal residues of helices contribute less to the CD signal. mdpi.com CD spectroscopy has also been crucial in studying the structural changes of this compound and its analogs in membrane-mimicking environments, such as in the presence of 2,2,2-trifluoroethanol (B45653) (TFE) and sodium dodecyl sulphate (SDS). mdpi.com For instance, the α-helical content of this compound was observed to increase in the presence of TFE. cuni.cz Furthermore, comparative CD studies of this compound and its analogs lacking one or both disulfide bridges have demonstrated that both disulfide bonds are necessary for stabilizing the peptide's secondary structure. mdpi.com

| Secondary Structure Content of this compound (from CD data in H₂O) | |

| α-helix | ~29% |

| 3₁₀-helix | ~10% |

| β-sheet | ~10% |

| β-turn | ~20% |

| Unordered | ~50% (in analogs lacking disulfide bridges) |

Raman Optical Activity (ROA) for Disulfide Bridge Geometry

Raman Optical Activity (ROA), a vibrational chiroptical spectroscopy technique, has provided valuable information about the conformation of this compound, particularly the geometry of its disulfide bridges. mdpi.comresearchgate.net ROA is sensitive to the chirality of molecular structures, including the C-S-S-C dihedral angles of disulfide bonds. researchgate.netorcid.org

ROA studies on this compound and its analogs have confirmed the structural rigidity of the native peptide. mdpi.com The Raman signals in the C–S stretching region (600–800 cm⁻¹) and the S-S stretching region (around 500 cm⁻¹) are indicative of the conformation of the Cα–Cβ–S–S–Cβ'–Cα' fragment. mdpi.com The ROA spectrum of native this compound shows distinct bands that reflect the specific, constrained geometry of its two disulfide bridges. mdpi.comresearchgate.net By comparing the ROA spectra of the native peptide with analogs missing one or both disulfide bonds, researchers have concluded that the Cys8–Cys25 bridge is vital for maintaining the tertiary structure, while the Cys17–Cys27 bridge contributes to reducing the peptide's flexibility. mdpi.comresearchgate.net These findings highlight the importance of both disulfide bonds in maintaining the unique and biologically active conformation of this compound. mdpi.com

| Spectroscopic Data for this compound Disulfide Bridges | |

| Technique | Raman Optical Activity (ROA) |

| Raman C-S Stretching Region | 600-800 cm⁻¹ |

| ROA S-S Stretching Region | ~520 cm⁻¹ (in H₂O) |

| Interpretation | Provides information on the dihedral angles and chirality of the disulfide groups, confirming the rigid conformation of the native peptide. |

Chemical Synthesis and Analog Design Strategies for Lasiocepsin

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Native Lasiocepsin

The primary method for producing synthetic this compound is Solid-Phase Peptide Synthesis (SPPS). nih.govmdpi.com This approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. csic.es For this compound, syntheses have been successfully carried out using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a common strategy in SPPS where the temporary N-terminal protecting group (Fmoc) is removed under mild basic conditions. nih.govcsic.esacs.org

The synthesis of the linear 27-amino acid precursor of this compound has been performed using automated microwave-assisted Fmoc solid-phase methods. nih.gov Following the assembly of the complete amino acid sequence, the peptide is cleaved from the resin support. nih.govcsic.es The resulting crude linear peptide is then purified, typically by preparative High-Performance Liquid Chromatography (HPLC), before proceeding to the critical disulfide bond formation steps. nih.gov

Initial attempts to form the two crucial disulfide bridges (Cys⁸-Cys²⁵ and Cys¹⁷-Cys²⁷) of this compound involved a straightforward oxidative folding process. nih.gov This method entails dissolving the fully reduced and deprotected linear peptide in a suitable buffer and allowing oxidation to occur, often through exposure to air (aerobic oxidation). nih.govresearchgate.net

However, this approach for this compound proved to be inefficient. The oxidative folding of the fully deprotected linear peptide resulted in a mixture of three different products, each with a different pattern of disulfide bridges. nih.gov This lack of specificity, or regioselectivity, leads to a low yield of the correctly folded, biologically active native this compound, as the formation of non-native disulfide isomers is a significant side reaction. nih.govmdpi.com The process by which a polypeptide chain oxidizes its cysteines while acquiring its final three-dimensional structure is known as oxidative folding. mdpi.com

To overcome the limitations of random oxidative folding, a regioselective strategy for disulfide bond formation was developed, which significantly improved the yield of the desired native this compound. nih.govnih.gov This technique relies on the use of orthogonal cysteine-thiol protecting groups, which can be removed selectively under different chemical conditions, allowing for the controlled, stepwise formation of each disulfide bond. nih.govnih.gov

In the synthesis of native this compound, a sequential, chemoselective method was employed. nih.govacs.org The cysteine pairs were differentially protected: Cys⁸ and Cys²⁵ were protected with acetamidomethyl (Acm) groups, while Cys¹⁷ and Cys²⁷ were protected with trityl (Trt) groups. nih.gov The process unfolds as follows:

After the linear peptide is assembled and cleaved from the resin, the acid-labile Trt groups are simultaneously removed, leaving the Cys¹⁷ and Cys²⁷ thiols free, while the Acm-protected cysteines remain masked. nih.gov

The first disulfide bond (Cys¹⁷-Cys²⁷) is formed via aerobic oxidation in an ammonium (B1175870) acetate (B1210297) buffer at a slightly basic pH (7.8). nih.gov

Following purification of this single-disulfide intermediate, the Acm groups on Cys⁸ and Cys²⁵ are removed, and the second disulfide bond is formed concomitantly using an oxidizing agent such as iodine. nih.gov

This directed approach ensures the correct pairing of the cysteine residues, preventing the formation of incorrect isomers and maximizing the yield of biologically active this compound. nih.govnih.gov

Table 1: Orthogonal Protection Strategy for Regioselective Synthesis of this compound

| Cysteine Pair | Protecting Group | Deprotection/Oxidation Step | Reagent/Conditions |

|---|---|---|---|

| Cys¹⁷ – Cys²⁷ | Trityl (Trt) | 1. Deprotection2. Oxidation | 1. Trifluoroacetic acid (TFA) during resin cleavage2. Aerobic oxidation in 0.1 M ammonium acetate (pH 7.8) |

Oxidative Folding Approaches for Disulfide Bond Formation

Design and Synthesis of this compound Analogues

The development of this compound analogues has been driven by the need to understand its structure-activity relationship and to engineer molecules with enhanced properties, such as improved stability and reduced toxicity. nih.govnih.govnih.gov

Rational design of this compound analogues has progressed from simple modifications to sophisticated, structure-guided engineering. nih.govnih.gov Initial studies explored the importance of the disulfide bridges and the peptide's length for its antimicrobial activity. nih.gov

Key findings from these early modifications include:

Disulfide Bridge Importance : An analogue cyclized through only the Cys⁸-Cys²⁵ disulfide bridge (with Cys¹⁷ and Cys²⁷ replaced by alanines) showed reduced antimicrobial activity, while an analogue with only the Cys¹⁷-Cys²⁷ bridge was almost inactive. nih.govmdpi.com This highlighted that the Cys⁸-Cys²⁵ disulfide bond is crucial for sustaining the peptide's tertiary structure and biological function. mdpi.com

Linear Analogues : A fully linear version of this compound, where all four cysteines were replaced by alanines, was inactive. nih.gov This confirmed that the cyclic structure stabilized by the disulfide bonds is essential for its antimicrobial properties. nih.gov

Peptide Truncation : Shortening the peptide sequence from either the N- or C-terminus resulted in a significant loss of antimicrobial activity, indicating that the full 27-residue length is necessary for function. nih.gov

Table 2: Early this compound Analogues and Activity Impact

| Analogue Description | Modification | Impact on Antimicrobial Activity |

|---|---|---|

| Single Disulfide Analogue 1 | Cys¹⁷, Cys²⁷ substituted by Alanine (B10760859) | Reduced Activity |

| Single Disulfide Analogue 2 | Cys⁸, Cys²⁵ substituted by Alanine | Almost Inactive |

| Linear Analogue | All Cys residues substituted by Alanine | Inactive |

More recent research has focused on developing proteomimetic analogues of this compound by creating heterogeneous backbones. nih.govnih.govacs.org This strategy involves replacing a subset of the natural α-amino acids with artificial building blocks that alter the peptide's backbone structure. researchgate.net The primary goals are to mimic the tertiary fold and function of the native peptide while introducing beneficial properties like enhanced stability against proteolytic degradation. nih.govnih.gov This approach has been successfully applied to create this compound variants with approximately 30-40% artificial backbone content that retain comparable antibacterial activity and show improved biostability. nih.govnih.govacs.org

The development process is iterative, involving cycles of design, chemical synthesis, and biological evaluation to refine the analogues. nih.gov This systematic backbone engineering represents a promising path to tune protein function by exerting site-specific control over the folded structure. nih.govnih.gov

The incorporation of artificial residues into the this compound sequence is a delicate process, as even conservative changes can disrupt the complex tertiary fold essential for activity. nih.gov An initial attempt to create a variant by substituting several α-residues with their corresponding β³-homologues (which adds a single carbon to the backbone at each modified position) resulted in a complete loss of antimicrobial activity. nih.gov This demonstrated that maintaining the native fold is a significant challenge when altering the backbone.

Successful heterogeneous-backbone analogues were later achieved through a more nuanced, structure-based design. nih.gov This involved an iterative process that led to the development of highly active variants. acs.org Key strategies for incorporating artificial backbone content included:

Helix Rigidification : The incorporation of a rigid residue like trans-2-aminocyclopentanecarboxylic acid (ACPC) was used to stabilize a helical segment of the peptide. nih.gov

Loop Modification : In flexible loop regions, combinations of β³-residues and D-alanine (D-Ala) were used. The inclusion of D-Ala was based on the observation from the NMR structure of native this compound that certain glycine (B1666218) residues naturally adopt a conformation typical for D-amino acids. The D-Ala substitution was hypothesized to stabilize this native-like conformation. nih.gov

Strategic Placement : Modifications were carefully placed to avoid disrupting the critical disulfide bonds. For example, α→β substitutions were shifted away from the cysteine residues. nih.gov

Through this iterative process, analogues were created that not only mimicked the native structure and function but also exhibited enhanced stability, demonstrating the potential of heterogeneous-backbone engineering for developing advanced peptide-based therapeutics. nih.govacs.org

Table 3: Artificial Residues Incorporated into this compound Analogues

| Artificial Residue Name | Abbreviation | Rationale for Use |

|---|---|---|

| Beta-3-amino acid | β³-residue | Introduces an extra carbon into the backbone, altering flexibility and proteolytic susceptibility. |

| D-alanine | D-Ala | Stabilizes local conformations that mimic native turns in the peptide loop. |

Heterogeneous-Backbone Proteomimetic Analogues Development

Modulation of Backbone Composition and Tertiary Fold Fidelity

The native tertiary fold of this compound is essential for its antimicrobial properties. nih.gov Strategies to modulate the backbone composition aim to create proteomimetic analogs with improved characteristics, such as enhanced stability against proteolytic degradation, without compromising the critical three-dimensional structure. nih.govresearchgate.net

Iterative cycles of design, synthesis, and biological evaluation have led to the development of heterogeneous-backbone variants of this compound. nih.govnih.gov These analogs incorporate artificial residues, such as β³-amino acids, D-alanine, and trans-aminocyclopentane carboxylic acid (ACPC), into the peptide sequence. nih.gov The goal is to create analogs with a significant percentage of artificial backbone content (around 30-40%) that retain or even improve upon the antibacterial activity of the native peptide. nih.govnih.gov

Initial attempts involving the substitution of α-residues with more flexible β³-residues resulted in a loss of the ordered fold and, consequently, a lack of antimicrobial efficacy. nih.gov This highlighted the importance of maintaining the native helical domains. Subsequent designs focused on incorporating helix-promoting residues like ACPC and the Cα-tetrasubstituted α-amino acid Aib (α-aminoisobutyric acid) to better stabilize the helical structures. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs correlates with their biological activity. wikipedia.orggardp.org These investigations enable the identification of key structural features responsible for antimicrobial efficacy, guiding the design of more potent and selective therapeutic agents. wikipedia.orgcollaborativedrug.com

Impact of Disulfide Bridge Modifications on Biological Activity

This compound's structure is stabilized by two crucial disulfide bonds: Cys⁸–Cys²⁵ and Cys¹⁷–Cys²⁷. nih.govmdpi.com The integrity of these bridges is paramount for maintaining the peptide's tertiary structure and, consequently, its antimicrobial function. mdpi.comresearchgate.net

The synthesis of this compound has also highlighted the importance of correct disulfide bond formation. Oxidative folding of the linear peptide can result in a mixture of isomers with different disulfide bridge patterns, with only the native connectivity showing significant activity. nih.govresearchgate.net Regioselective disulfide bond formation is therefore a critical step in the chemical synthesis of active this compound. researchgate.net

Effects of Terminal and Internal Residue Truncations/Substitutions (e.g., Alanine Scan)

To probe the contribution of individual amino acid residues to the biological activity of this compound, researchers have employed techniques such as residue truncation and alanine scanning mutagenesis. researchgate.netwikipedia.org Alanine scanning involves systematically replacing specific amino acid residues with alanine to determine the importance of their side chains for the protein's function and stability. wikipedia.org

Truncation studies, where several amino acid residues were removed from either the N- or C-terminus of this compound, resulted in a significant loss of antimicrobial activity. researchgate.net This indicates that both the N- and C-terminal regions of the peptide are important for its function. researchgate.netresearchgate.net

Alanine scanning mutagenesis provides a more detailed map of the functional contributions of individual residues. wikipedia.orggenscript.com While specific alanine scanning data for every residue in this compound is not extensively detailed in the provided context, the general principle is to identify "hot spots" crucial for activity. genscript.com For instance, replacing cysteine residues with alanine, which prevents disulfide bond formation, leads to inactivity. nih.gov The substitution of a glycine residue in the central part of the related peptide lasioglossin III with other amino acids like alanine, lysine (B10760008), or proline was also studied to understand the role of a structural bend on biological activity. researchgate.net

These substitution studies, including the replacement of native residues with artificial ones like β-amino acids, not only help in understanding the SAR but also in designing analogs with improved properties such as increased resistance to proteolytic degradation. nih.govresearchgate.net

Table 1: Impact of Disulfide Bridge Modifications on this compound Activity

| Peptide Analog | Disulfide Bridge(s) Present | Relative Antimicrobial Activity | Reference(s) |

|---|---|---|---|

| Native this compound (I) | Cys⁸–Cys²⁵, Cys¹⁷–Cys²⁷ | High | mdpi.com |

| Analog II | Cys¹⁷–Cys²⁷ only | Reduced | mdpi.comresearchgate.net |

| Analog III | Cys⁸–Cys²⁵ only | Reduced | mdpi.comresearchgate.net |

| Analog IV (Linear) | None | Inactive | mdpi.comresearchgate.net |

Correlation of Folded Structure with Antimicrobial Efficacy

A strong correlation exists between the correctly folded tertiary structure of this compound and its antimicrobial efficacy. nih.govresearchgate.net The unique three-dimensional arrangement, featuring two crossed α-helices, creates distinct positively charged and hydrophobic regions on the peptide's surface, giving it an amphipathic character. nih.govnih.gov This amphipathicity is crucial for its interaction with and disruption of bacterial membranes. nih.govresearchgate.net

Isomers of this compound with altered disulfide connectivity or linearized versions of the peptide that lack a defined tertiary fold show minimal to no antimicrobial activity. nih.gov This directly links the specific, native fold to its biological function.

Furthermore, studies on heterogeneous-backbone analogs have reinforced this correlation. Analogs that successfully mimic the natural fold of this compound tend to retain or even have restored antimicrobial activity, particularly against strains like S. aureus. nih.gov Conversely, analogs where backbone modifications lead to a loss of the ordered, native-like structure are typically inactive. nih.gov NMR structural analysis of various analogs has shown that trends in biological activity directly correlate with changes in the folded structure. nih.gov Analogs with structures closer to the natural fold of this compound exhibit better antimicrobial efficacy. nih.gov

Molecular Mechanisms of Lasiocepsin S Biological Activity

Interactions with Microbial Cellular Components

The primary mode of action for many antimicrobial peptides, including Lasiocepsin, involves direct interaction with the components of microbial cells, leading to compromised cellular integrity and viability. nih.gov This interaction is multifaceted, beginning with the cell membrane and potentially extending to internal molecular machinery.

This compound exerts a significant part of its antimicrobial effect through the disruption of bacterial cell membranes, a mechanism common to many AMPs. nih.govherts.ac.uk This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes. mdpi.com

This compound demonstrates a strong preference for interacting with anionic phospholipids (B1166683), which are abundant in bacterial cell membranes. nih.govcuni.cz Studies using model vesicles have shown that this compound interacts strongly with and penetrates the bilayer of anionic vesicles that mimic bacterial membranes. cuni.cz This interaction leads to a significant increase in membrane permeability, allowing the leakage of intracellular contents. cuni.czresearchgate.net In contrast, its interaction with zwitterionic vesicles, which model eukaryotic membranes, is substantially weaker, explaining its low hemolytic activity. mdpi.comresearchgate.net The peptide's amphipathic nature, with distinct cationic and hydrophobic surfaces, allows it to engage with both the charged head groups and the lipid core of the membrane, facilitating disruption. mdpi.comnih.gov This membrane-permeabilizing activity is not restricted to the outer membrane of Gram-negative bacteria but also affects the inner cytoplasmic membrane. cuni.cz

Table 1: Summary of this compound's Interaction with Model Membrane Systems

| Model Membrane Type | Phospholipid Composition | Observed Interaction with this compound | Reference |

|---|---|---|---|

| Bacterial Membrane Mimic | Anionic Phospholipids | Strong interaction, penetration of bilayer, significant content leakage. cuni.czresearchgate.net | cuni.cz, researchgate.net |

The interaction between this compound and bacterial membranes is significantly enhanced by the presence of cardiolipin (B10847521). nih.govcuni.cz Cardiolipin is an anionic phospholipid that is not randomly distributed but tends to concentrate at specific sites in bacterial membranes, such as the cell poles and division septa. nih.govucl.ac.be Research has shown that increasing the concentration of cardiolipin in model anionic vesicles further augments this compound's preference for these membranes and its degree of penetration. nih.govcuni.cz The peptide's N-terminus appears to initiate the interaction with phospholipids, and the subsequent penetration is strongly dependent on the presence of cardiolipin. nih.gov This targeted interaction with cardiolipin-rich domains may contribute to the peptide's efficiency in disrupting bacterial membrane integrity at crucial locations for cell division and energy production.

The physical consequences of this compound's interaction with bacterial cells have been visualized using techniques such as transmission electron microscopy (TEM). nlk.czcnjournals.com TEM is a powerful tool for high-resolution structural studies of bacteria, allowing for the detailed visualization of drug-induced morphological changes to the cell envelope. mdpi.comspringernature.com Studies on Bacillus subtilis cells treated with this compound have used TEM to show the leakage of bacterial content, providing direct visual evidence of membrane disruption. nlk.czcnjournals.com This technique can clearly delineate the outer and inner membranes and reveal alterations such as membrane detachment, ruffling, and the formation of blebs, confirming the membrane-lytic mechanism of action. mdpi.com

While membrane disruption is a primary mechanism, evidence suggests that this compound's activity, particularly against E. coli, may not be limited to membrane permeabilization alone. nih.govresearchgate.net It has been proposed that this compound may also engage with molecular targets within the bacterial cell. nih.gov The observed high level of growth inhibition in E. coli strains treated with this compound hints at the likelihood of additional cellular or molecular targets beyond the membrane. researchgate.netnih.gov This dual-action model, involving both membrane disruption and intracellular targeting, could contribute to its potent antimicrobial efficacy and potentially lower the chances of resistance development. nih.gov

A specific intracellular target for this compound and other insect venom peptides (IVPs) has been identified as the F1Fo-ATP synthase. researchgate.netnih.gov This ubiquitous enzyme is critical for energy production in bacteria. researchgate.netnih.gov Studies have demonstrated that this compound can inhibit the activity of membrane-bound ATP synthase in E. coli. researchgate.netnih.gov

The inhibitory action is linked to the peptide's interaction with the βDELSEED-motif of the enzyme, which serves as a peptide-binding site. researchgate.netnih.gov This interaction was confirmed by experiments using mutant E. coli strains; strains with a mutated βDELSEED-motif showed insignificant inhibition by the peptides. researchgate.netnih.gov The data below summarizes the effects observed in one such study.

Table 2: Effect of this compound on E. coli Growth and ATP Synthase Activity

| E. coli Strain | Peptide Treatment | Effect on Growth | Effect on ATP Synthase | Reference |

|---|---|---|---|---|

| Wild Type | This compound | Substantially hampered | Inhibition observed | researchgate.net, nih.gov |

| βDELSEED-motif Mutant | This compound | Insignificant inhibition | Insignificant inhibition | researchgate.net, nih.gov |

The inhibition of ATP synthase disrupts the cell's primary energy production pathway, leading to a cascade of metabolic failures and contributing significantly to the peptide's bactericidal effect. researchgate.netmdpi.com The fact that this compound can cause a higher level of growth loss than might be explained by ATP synthase inhibition alone further supports the hypothesis of multiple molecular targets. nih.gov

Role of Cardiolipin Concentration in Membrane Interaction Enhancement

Potential Intracellular Molecular Target Engagement (e.g., E. coli Specificity)

Selective Interaction with Prokaryotic vs. Eukaryotic Cell Membranes

A key attribute of many antimicrobial peptides, including this compound, is their ability to selectively target prokaryotic (bacterial) and simple eukaryotic (fungal) cells over the host's eukaryotic cells. cuni.czbiotech-asia.org This selectivity is fundamental to their potential as therapeutic agents and is rooted in the distinct physicochemical differences between microbial and mammalian cell membranes. frontiersin.orgmdpi.com

The primary basis for this discrimination lies in the composition and net charge of the outer leaflet of the plasma membrane. mdpi.com

Prokaryotic Membranes: Bacterial cell membranes are rich in anionic (negatively charged) phospholipids, such as phosphatidylglycerol (PG) and cardiolipin. nih.govd-nb.info This composition imparts a strong negative charge to the bacterial surface, creating an electrostatic attraction for cationic (positively charged) peptides like this compound. explorationpub.com

Eukaryotic Membranes: In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine (PC) and sphingomyelin. mdpi.comd-nb.info Anionic lipids are typically segregated to the inner leaflet, resulting in an outer surface that is electrostatically neutral and less attractive to cationic AMPs. mdpi.com

Research confirms that this compound exhibits a strong preference for anionic phospholipids. nih.gov Its interaction and subsequent penetration of membranes are significantly enhanced by the presence of cardiolipin, a lipid found at high concentrations in bacterial membranes, particularly at the cell poles. nih.govcuni.cz This targeted interaction allows this compound to permeabilize microbial membranes effectively while exhibiting low hemolytic activity against erythrocytes (red blood cells), a key indicator of its selectivity for prokaryotic cells. mdpi.comcuni.cznih.gov Studies using model membranes (liposomes) have further validated this mechanism, showing a much stronger interaction between the peptide and liposomes designed to mimic prokaryotic membranes compared to those mimicking eukaryotic ones. d-nb.info

**4.3. Mechanisms of Action against Specific Pathogen Classes

The general mechanism of this compound involves membrane disruption, but the initial interactions vary depending on the specific architecture of the pathogen's cell envelope. nih.govmdpi.com

The cell envelope of Gram-positive bacteria presents a thick, external layer of peptidoglycan interspersed with anionic polymers called teichoic acids (wall teichoic acids and lipoteichoic acids). explorationpub.commdpi.com For this compound to exert its bactericidal effect, it must first traverse this layer to reach the cytoplasmic membrane. mdpi.com The negatively charged teichoic acids can electrostatically attract the cationic peptide, which may serve to concentrate the peptide at the cell surface, creating a "ladder" effect that facilitates its path to the cytoplasmic membrane. mdpi.com

Once at the cytoplasmic membrane, the amphipathic nature of this compound drives its insertion into the lipid bilayer. nih.gov The peptide's positively charged residues form favorable interactions with the anionic phospholipid headgroups, while its hydrophobic regions penetrate the non-polar acyl-chain core of the membrane. nih.gov This process disrupts the membrane's integrity, leading to permeabilization, leakage of essential intracellular contents, and ultimately, cell death. nih.govmdpi.com The entire process is rapid, a characteristic that may help in circumventing the development of antibiotic resistance. bohrium.com this compound has demonstrated activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. biotech-asia.org

Gram-negative bacteria possess a more complex cell envelope, featuring an outer membrane that acts as a formidable barrier. explorationpub.com This outer membrane's external leaflet is composed of lipopolysaccharide (LPS), a large molecule with a negatively charged phosphate-rich region that provides a primary interaction site for cationic AMPs. explorationpub.comnih.gov this compound is initially attracted to the LPS layer via electrostatic forces. explorationpub.com

Following this initial binding, this compound permeabilizes the outer membrane to gain access to the periplasmic space and the inner cytoplasmic membrane. nih.govcuni.cz Studies on Escherichia coli have shown that this compound increases the permeability of both the outer and inner membranes. cuni.cz The interaction with the inner membrane mirrors the mechanism seen in Gram-positive bacteria: the peptide disrupts the phospholipid bilayer, leading to membrane depolarization, increased permeability, and cell lysis. biotech-asia.orgbohrium.com The peptide has shown efficacy against Gram-negative pathogens including E. coli and Pseudomonas aeruginosa. biotech-asia.org

This compound also exhibits potent antifungal activity, notably against pathogenic yeasts like Candida albicans. mdpi.comcuni.czresearchgate.net The mechanism of action against fungal cells is also primarily centered on membrane disruption. mdpi.comfrontiersin.org The fungal cell membrane, while eukaryotic, shares some features with prokaryotic membranes that make it susceptible to AMPs, such as the presence of specific sterols and phospholipids that the peptide can interact with. frontiersin.org

The initial step involves the peptide binding to the fungal cell surface. frontiersin.org From there, it disrupts the plasma membrane's integrity, which can lead to several downstream effects. mdpi.com While direct membrane permeabilization and cell lysis is a primary mode of killing, some AMPs can also be internalized and interfere with intracellular processes, such as mitochondrial function, leading to the generation of reactive oxygen species (ROS) and triggering apoptosis (programmed cell death). mdpi.comfrontiersin.org The ability of this compound to kill fungal pathogens quickly by acting directly on the cell membrane is a promising feature for overcoming drug resistance. mdpi.com

Data Tables

Table 1: Antimicrobial Activity of this compound This table summarizes the Minimum Inhibitory Concentration (MIC) values reported for this compound against a panel of representative pathogens. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Pathogen Class | Organism | Reported MIC (µM) |

| Gram-Positive Bacteria | Staphylococcus aureus | 32 |

| Enterococcus faecium | 64 | |

| Gram-Negative Bacteria | Klebsiella pneumoniae | 128 |

| Acinetobacter baumannii | 16 | |

| Pseudomonas aeruginosa | 32 | |

| Escherichia coli | 16 | |

| Fungi | Candida albicans | 16 |

| Data sourced from reference nih.gov |

Research Methodologies and Advanced Characterization

Spectroscopic Techniques for Conformational Analysis

High-resolution spectroscopic methods are crucial for defining the complex three-dimensional fold of Lasiocepsin, which is essential for its biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the high-resolution structure of peptides like this compound in solution. The process involves a suite of advanced pulse sequences that reveal through-bond and through-space atomic interactions. huji.ac.ilfiveable.me The structure of this compound, identified by the PDB ID 2MBD, was determined using these powerful NMR methods. unl.edur-project.org

The typical workflow for solving a peptide's structure involves assigning the chemical shifts of all protons and carbons, which is accomplished using two-dimensional NMR experiments. For instance, techniques like Total Correlated Spectroscopy (TOCSY) are used to identify amino acid spin systems by correlating all protons within a given residue. Sequential assignments, which order these residues correctly, are then made using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space (typically <5 Å), including those on adjacent amino acid residues.

For this compound, its well-defined structure, consisting of two α-helices connected by a loop and stabilized by two disulfide bridges, was elucidated through such detailed NMR analysis. nih.gov More advanced and complex pulse sequences, such as Heteronuclear Multiple Bond Correlation (HMBC), can provide information about long-range correlations, further refining the structural model. numberanalytics.com The quality and resolution of the resulting structure depend heavily on the careful optimization of these pulse sequences and the subsequent data analysis. numberanalytics.comnumberanalytics.com

Chiroptical spectroscopy techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are exceptionally sensitive to the conformational details of peptides, including the geometry of disulfide bridges. mdpi.comrbc2022.hu These methods include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA). mdpi.comtandfonline.com

A study investigating this compound and its analogues demonstrated the power of these techniques. mdpi.comresearchgate.net

Electronic Circular Dichroism (ECD): ECD spectra in the far-UV region (around 180-240 nm) provide information about the peptide's secondary structure (α-helix, β-sheet content). mdpi.comresearchgate.net For this compound, ECD was used to confirm its α-helical nature and to monitor structural changes in different environments, such as in the presence of membrane-mimicking sodium dodecylsulfate (SDS) micelles. mdpi.comresearchgate.net The ECD signal in the 240-350 nm region is sensitive to the disulfide group's conformation, though unambiguous assignment of the disulfide bridge's handedness based solely on ECD can be challenging. mdpi.com

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques probe vibrational transitions and offer complementary and highly detailed structural information. mdpi.comtandfonline.com VCD analysis of this compound in the amide I and II regions confirmed the prevalence of an α-helical conformation. mdpi.com ROA spectroscopy proved particularly insightful, indicating a high degree of structural rigidity for native this compound. researchgate.net Furthermore, ROA signals originating from S-S stretching vibrations can help determine the chirality (sense of torsion) of the disulfide groups, a detail that is difficult to obtain with other methods. mdpi.comrbc2022.hu

Advanced NMR Pulse Sequences for Detailed Structural Features

Computational Modeling and Simulation Approaches

Computational methods provide a powerful complement to experimental techniques, offering atomic-level insights into the dynamics and interactions of this compound that are often inaccessible by experiment alone.

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. biorxiv.orgnih.gov For antimicrobial peptides like this compound, MD simulations are invaluable for understanding the mechanism of action, particularly how the peptide interacts with and disrupts bacterial cell membranes. mdpi.comrsc.orgmdpi.com

These simulations model the peptide and a lipid bilayer (representing the bacterial membrane) in a virtual environment. By solving Newton's equations of motion for the system, the simulation tracks the trajectory of every atom, revealing how the peptide approaches, binds to, and potentially inserts into or permeates the membrane. biorxiv.orgnih.gov Studies have shown that this compound exhibits a strong preference for anionic phospholipids (B1166683), which are characteristic of bacterial membranes. nih.gov MD simulations can model these electrostatic interactions, showing how the peptide's positively charged residues are drawn to the negatively charged lipid headgroups. mdpi.com The simulations can also reveal subsequent events, such as the insertion of the peptide's hydrophobic regions into the membrane core, leading to membrane thinning, disorder, and the formation of pores or water channels. biorxiv.orgrsc.org

Before undertaking costly and time-consuming synthesis and experimentation, in silico (computational) tools can be used to predict the structural and functional properties of peptides like this compound. r-project.orgmdpi.com Various software packages and web servers exist for this purpose. For example, the Peptides package in the R programming language can compute a wide range of physicochemical properties relevant to antimicrobial peptides. unl.edur-project.org

These properties include:

Physicochemical Characteristics: Net charge, isoelectric point, molecular weight, and hydrophobicity index (GRAVY). unl.edur-project.org

Structural Propensities: The aliphatic index predicts thermostability, while the instability index predicts stability in a test tube. unl.edur-project.org The hydrophobic moment can predict the tendency to form an amphipathic helix upon membrane interaction. unl.edu

Functional Indices: The Boman index (or protein-binding potential) can help differentiate between peptides that interact with other proteins and those that interact with membranes. unl.edur-project.org

These predictive tools can be used to screen virtual libraries of peptide analogues, such as variants of this compound, to identify candidates with potentially improved stability or activity for subsequent experimental validation. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Peptide-Membrane Interactions

In Vitro Antimicrobial Activity Assessment Methodologies

A critical step in characterizing any potential antimicrobial agent is to quantify its efficacy against a range of relevant pathogens. The standard method for this is the determination of the Minimum Inhibitory Concentration (MIC). wikipedia.orglitfl.com

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. wikipedia.orglitfl.com The determination is typically performed using a broth microdilution method. In this assay, a two-fold serial dilution of the peptide (e.g., this compound) is prepared in a multi-well plate containing a suitable growth medium, such as cation-adjusted Mueller-Hinton broth. wikipedia.org Each well is then inoculated with a standardized number of bacterial or fungal cells. After an incubation period (usually 18-24 hours) at an appropriate temperature, the plates are visually inspected for turbidity (a sign of microbial growth). The well with the lowest peptide concentration that remains clear is recorded as the MIC. wikipedia.org

This compound has demonstrated potent antimicrobial activity, with MIC values in the low micromolar range against the entire panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections worldwide. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Native this compound Against ESKAPE Pathogens

This table presents the MIC values for this compound against representative strains of the ESKAPE pathogens. Data is sourced from published research. nih.gov

| Bacterial Strain | Strain Identifier | MIC (µM) |

| Enterococcus faecium | 24670 | 8 |

| Staphylococcus aureus | ATCC 49775 | 4 |

| Klebsiella pneumoniae | ATCC 43816 | 4 |

| Acinetobacter baumannii | ATCC 19606 | 4 |

| Pseudomonas aeruginosa | ATCC 27853 | 8 |

| Enterobacter coli | ATCC 25922 | 8 |

Stability Studies and Proteolytic Degradation Analysis

The inherent stability of a peptide is a critical factor for its potential applications. This compound, a disulfide-rich antimicrobial peptide, possesses a compact and rigid structure due to its two disulfide bonds (Cys⁸–Cys²⁵ and Cys¹⁷–Cys²⁷), which contributes to its stability. researchgate.netmdpi.comnih.gov However, like other peptides composed of canonical amino acids, it can be susceptible to degradation by proteases. researchgate.net To address this, research has focused on creating analogues of this compound with enhanced stability against proteolytic enzymes. nih.govnih.govacs.org

Studies have shown that backbone engineering, the strategic substitution of natural amino acids with artificial ones, can significantly improve the proteolytic resistance of this compound analogues. researchgate.netnih.gov In one study, a heterogeneous-backbone variant of this compound was developed that degraded approximately 20-fold slower than the native peptide when exposed to trypsin. nih.gov Trypsin is a relevant protease for such studies as this compound's sequence contains several lysine (B10760008) and arginine residues, which are potential cleavage sites for this enzyme. nih.gov

The analysis of proteolytic degradation is typically conducted through in vitro assays. researchgate.net These assays involve incubating the peptide with a specific protease, such as trypsin, or a mixture of proteases like pronase, and monitoring the degradation of the peptide over time. researchgate.net The remaining amount of intact peptide is often quantified using techniques like high-performance liquid chromatography (HPLC).

Below is a table summarizing the findings from proteolytic degradation studies on this compound and its variants.

| Peptide | Modification | Protease | Outcome | Reference |

| Native this compound (1) | - | Trypsin | Serves as a baseline for degradation studies. | nih.gov |

| This compound Variant (6) | Heterogeneous-backbone with ~30-40% artificial content | Trypsin | Degraded ~20-fold slower than native this compound. | nih.gov |

| This compound Variant (12) | Heterogeneous backbone substitutions | - | Exhibits proteolytic resistance beyond the native peptide. |

Cell-Free Systems for Biosynthesis and Mechanism Elucidation Research

While specific studies detailing the use of cell-free systems for the biosynthesis of this compound are not prominently available in the reviewed literature, this methodology holds significant potential for disulfide-rich peptides like this compound. mdpi.comresearchgate.net Cell-free protein synthesis systems have emerged as powerful platforms for producing complex proteins, including those with multiple disulfide bonds, which can be challenging to express in conventional cell-based systems. researchgate.netresearchgate.netplos.org

Cell-free systems offer several advantages for studying peptides like this compound. The open nature of these systems allows for direct control over the reaction environment, which can be optimized to promote correct protein folding and disulfide bond formation. researchgate.net For instance, the addition of components like glutathione (B108866) buffer and disulfide isomerases can facilitate the proper pairing of cysteine residues, which is critical for the structure and function of this compound. researchgate.net

This technology is particularly well-suited for producing isotopically labeled peptides for structural analysis by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. plos.org High-resolution structural information is invaluable for understanding the structure-activity relationships of this compound and its analogues. nih.govnih.govacs.org

Moreover, cell-free systems can be used to rapidly generate and screen libraries of peptide variants. nih.gov This capability could accelerate the discovery of new this compound analogues with improved properties, such as enhanced stability or altered target specificity. The ability to incorporate non-canonical amino acids into peptides in a cell-free environment further expands the possibilities for creating novel analogues. nih.gov

Given that this compound is a ribosomally synthesized and post-translationally modified peptide, cell-free biosynthesis offers a promising avenue for future research to unravel the intricacies of its formation and to engineer new variants with desirable characteristics. mdpi.comdbaasp.org

Future Research Directions and Conceptual Applications of Lasiocepsin

Elucidation of Complete Biosynthetic Pathways

A significant frontier in Lasiocepsin research is the complete elucidation of its biosynthetic pathway. While non-ribosomal peptide natural products like vancomycin (B549263) are built by complex enzymatic machinery, this compound is a ribosomally produced peptide that undergoes post-translational modifications. nih.gov Understanding this pathway is crucial for harnessing and manipulating its production. Future research will likely focus on a "cluster to compound" approach, which has become more feasible with the decreasing cost of next-generation sequencing. mdpi.com

This process involves:

Genome Mining: Identifying the unique biosynthetic gene cluster (BGC) responsible for producing the this compound precursor peptide within the Lasioglossum laticeps genome. mdpi.com

Heterologous Expression: Cloning the identified BGC and expressing it in a well-characterized heterologous host, such as Streptomyces lividans or Streptomyces albus. mdpi.com This allows for the systematic study of the genes involved.

Functional Analysis: Using techniques like mutational analysis and feeding experiments with labeled precursors to determine the specific function of each enzyme in the pathway, particularly the tailoring enzymes responsible for disulfide bond formation and other post-translational modifications. mdpi.com

Chemoproteomics: Employing activity-based probes to rapidly identify the functional enzymes that interact with substrates in the biosynthetic pathway, which can accelerate gene discovery. frontiersin.org

Unraveling this pathway could enable the bio-engineering of novel this compound variants through pathway engineering and facilitate large-scale, cost-effective production. dntb.gov.ua

Rational Engineering of this compound and Proteomimetic Analogues for Enhanced Properties

Rational engineering of this compound and its analogues is a key strategy to overcome the limitations of natural peptides, such as poor biostability, and to refine their therapeutic potential. acs.orgnih.gov This involves creating "proteomimetic" analogues with heterogeneous backbones that mimic the fold and function of the natural peptide but possess improved properties. researchgate.net

Strategies for Improved Proteolytic Stability

While the compact, disulfide-rich topology of this compound provides greater stability against proteases compared to linear peptides, its resistance can be significantly enhanced through backbone engineering. researchgate.net Researchers have successfully created variants with improved stability to proteolytic degradation. nih.govacs.orgnih.gov

Key strategies include:

Incorporation of Unnatural Amino Acids: Replacing standard α-amino acids with artificial analogues, such as D-α-amino acids or β-amino acids. researchgate.net This modification disrupts the recognition sites for common proteases.

Heterogeneous Backbone Construction: Creating analogues where a substantial portion (e.g., 30-40%) of the natural backbone is replaced with artificial linkages. nih.govacs.org For example, a variant referred to as 'var4', which was densely modified, showed less than 25% degradation after 24 hours in the presence of high concentrations of trypsin. researchgate.net Another iteration, "Las var 12," was also shown to exhibit proteolytic resistance superior to the native peptide.

Tuning of Antimicrobial Selectivity and Potency

A critical goal of peptide engineering is to fine-tune the balance between antimicrobial potency and toxicity to host cells. researchgate.net Subtle changes in the sequence and structure of this compound can have profound effects on its activity spectrum. nih.gov Engineering efforts have yielded analogues with altered selectivity profiles, sometimes extending to different strains within the same bacterial species. nih.gov

This is achieved by:

Modifying Surface and Charge Distribution: Altering the peptide's backbone changes its tertiary folded structure, which in turn modifies its surface shape and charge distribution. nih.gov This is believed to be responsible for the altered selectivity of engineered variants.

Systematic Amino Acid Substitution: Iterative cycles of design, synthesis, and biological evaluation are used to create variants with desired activity. nih.govacs.orgnih.gov For instance, one heterogeneous-backbone mimetic (variant '6') was found to have comparable potency to native this compound against most strains tested but lost activity against S. aureus, which is highly susceptible to the natural peptide. nih.gov At the same time, such engineered analogues can show significantly reduced toxicity toward host cells like erythrocytes and macrophages. nih.gov

| Organism | Strain | Native this compound (1) | Variant 6 |

|---|---|---|---|

| E. faecium | 24670 | 8 | 8 |

| S. aureus | ATCC 49775 | 4 | >128 |

| K. pneumoniae | ATCC 43816 | 8 | 16 |

| A. baumannii | ATCC 19606 | 8 | 8 |

| P. aeruginosa | ATCC 27853 | 8 | 16 |

| E. coli | ATCC 25922 | 4 | 16 |

Exploration of Novel Scaffold Modifications

Research has moved beyond simple amino acid substitution to modifying the fundamental peptide scaffold. researchgate.net The development of heterogeneous-backbone proteomimetics represents a significant advance, demonstrating that artificial backbones can reproduce the complex tertiary fold necessary for the biological efficacy of a disulfide-rich peptide like this compound. nih.govacs.org Future exploration in this area could involve creating scaffolds functionalized with novel antimicrobial peptides for specific applications, such as bone repair, where a peptide could be attached to a material like polycaprolactone. accscience.com These modifications aim to create new agents that not only mimic but improve upon the natural peptide's function.

Identification and Validation of Specific Intracellular Molecular Targets

The primary mechanism of action for this compound is understood to be the disruption of bacterial cell membranes. nih.govnih.gov Its cationic and amphipathic nature allows it to selectively interact with anionic phospholipids (B1166683), such as cardiolipin (B10847521), which are abundant in bacterial membranes and often concentrated at the cell poles. nih.govmdpi.com This interaction leads to membrane permeabilization and cell lysis. nih.gov

However, there is evidence to suggest that membrane disruption may not be the sole mechanism.

It has been proposed that this compound may act on a specific molecular target in the case of E. coli. nih.gov

For many antimicrobial peptides, after penetrating the cell membrane, they can interfere with essential intracellular processes. mdpi.comresearchgate.net

Future research must focus on identifying and validating these potential intracellular targets. researchgate.net This could involve investigating interactions with DNA or RNA, inhibition of protein synthesis, or disruption of enzymatic activity, which are known mechanisms for other antimicrobial peptides. mdpi.commdpi.com Understanding these specific targets is crucial for designing more potent and selective drugs and for overcoming potential resistance mechanisms. researchgate.net

Development of High-Throughput Screening Platforms for this compound-Derived Compounds

To efficiently explore the vast chemical space of engineered this compound analogues, the development of high-throughput screening (HTS) platforms is essential. istem.eunih.gov HTS allows researchers to rapidly test thousands of compounds to identify those with the most promising therapeutic profiles. istem.eu

A dedicated HTS platform for this compound derivatives would involve:

Assay Miniaturization: Adapting biological assays for antimicrobial activity and cytotoxicity into 96- or 384-well microplate formats. istem.eu

Automated Screening: Using robotic systems to perform primary screening campaigns on libraries of custom-synthesized this compound analogues. istem.eu

Advanced Quantification: Employing a range of biomarker quantification methods. This includes cell-based assays that measure bacterial growth inhibition (MIC) and high-content screening (HCS), which uses automated imaging and data analytics to provide deeper insights into cellular responses to the compounds. bccresearch.comevotec.com

Integration with Emerging Antimicrobial Strategies (e.g., Combination Therapies)

A critical avenue for the future development of this compound is its integration into combination therapies. The use of AMPs in conjunction with conventional antibiotics or other novel agents is a strategy aimed at enhancing efficacy, reducing the required concentration of each drug, and potentially slowing the development of resistance. mdpi.commdpi.com

While specific studies on this compound combination therapies are not yet prevalent, the principles established with other AMPs provide a clear conceptual path. The primary goal of such a strategy would be to achieve a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual effects. mdpi.comnih.gov For instance, the membrane-permeabilizing action of this compound could facilitate the entry of a conventional antibiotic into the bacterial cell, allowing the second drug to reach its intracellular target at a higher effective concentration. cuni.cz This could restore the activity of an older antibiotic to which a pathogen has developed resistance.

Future research should systematically evaluate this compound in combination with various classes of antibiotics and antifungals. The Fractional Inhibitory Concentration (FIC) index is a standard method to quantify these interactions, classifying them as synergistic, additive, or antagonistic. As an illustrative model, studies on other antimicrobial compounds have successfully demonstrated synergy against Candida species, a known target of this compound. mdpi.comnih.gov

Table 1: Example of Synergistic Activity Assessment for Antimicrobial Agents

This table illustrates how the synergy between two compounds is measured using the Fractional Inhibitory Concentration (FIC) Index. A similar framework would be applied to test this compound against various pathogens in combination with conventional antibiotics. The data shown is for a glycolipid-like compound and 5-flucytosine against C. albicans.

| Compound Combination | Pathogen | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |

| Glycolipid-like Compound | C. albicans ATCC 10231 | 31.25 | 0.48 | 0.14 | Synergistic nih.gov |

| 5-flucytosine | C. albicans ATCC 10231 | 1 | 0.125 |

Data adapted from a study on a novel glycolipid compound to demonstrate the principle of synergy assessment. nih.gov

Furthermore, combining this compound with other AMPs, such as Lasioglossin III (also from Lasioglossum laticeps), could exploit different yet complementary mechanisms of action. mdpi.com Another emerging strategy is the use of this compound in anti-biofilm formulations. Biofilms present a significant challenge in clinical settings, and peptides that can disrupt the biofilm matrix or kill the embedded cells are highly valuable. mdpi.com Combining this compound with drugs that inhibit biofilm formation could prove to be a powerful therapeutic approach. mdpi.com

Conceptual Frameworks for Pre-clinical Development in Antimicrobial Research

A conceptual framework for this compound's pre-clinical development would include the following stages:

Lead Optimization and Analogue Development : The native this compound sequence serves as the initial lead. Research has already begun on this stage, with the development of heterogeneous-backbone variants. nih.govnih.gov The goals are to enhance specific attributes:

Improving Proteolytic Stability : Natural peptides can be susceptible to degradation by proteases. Modifying the peptide backbone, for example, has been shown to improve stability. nih.gov

Tuning Activity and Selectivity : Alterations to the amino acid sequence can enhance potency against specific pathogens while reducing toxicity to host cells. nih.gov

Structure-Activity Relationship (SAR) Studies : Understanding which parts of the peptide are essential for its function is crucial. Studies have confirmed the importance of the disulfide bridges for maintaining this compound's tertiary structure and biological activity. mdpi.comcuni.cz

In-depth Mechanism of Action Studies : While this compound is known to permeabilize membranes, a deeper understanding is needed. nih.gov Investigating whether it has secondary intracellular targets, as suggested for Lasioglossin III, could reveal new therapeutic possibilities. mdpi.com

Formulation and Delivery : For therapeutic application, this compound would need to be formulated to ensure it reaches the site of infection in a stable and active form. Research into nanoparticles, hydrogels, or other delivery systems could be essential for topical or systemic applications. mdpi.com

Advanced In Vitro and Ex Vivo Modeling : Testing optimized analogues in more complex models, such as co-culture systems, patient-derived clinical isolates, and biofilm models, is a necessary step to predict in vivo efficacy. mdpi.com Research on this compound analogues has included testing against a panel of ESKAPE pathogens, which are a common cause of multidrug-resistant infections. nih.gov

Table 2: Antimicrobial Activity of Native this compound (1) and a Backbone-Modified Analogue (6)

This table presents the Minimum Inhibitory Concentration (MIC) in µM for native this compound and an engineered analogue against several ESKAPE pathogens. This type of data is central to the lead optimization phase of pre-clinical development.

| Strain | Native this compound (1) MIC (µM) | Analogue (6) MIC (µM) |

| Enterococcus faecium | >50 | >50 |

| Staphylococcus aureus | 6.25 | 6.25 |

| Klebsiella pneumoniae | 50 | 25 |

| Acinetobacter baumannii | 6.25 | 6.25 |

| Pseudomonas aeruginosa | 25 | 25 |

| Escherichia coli | 12.5 | 6.25 |

Data sourced from a study on heterogeneous-backbone proteomimetic analogues of this compound. nih.gov

This structured approach, moving from molecular modification to increasingly complex biological testing, provides a conceptual roadmap for developing this compound into a viable therapeutic agent to combat multidrug-resistant pathogens. who.int

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.